Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate

Description

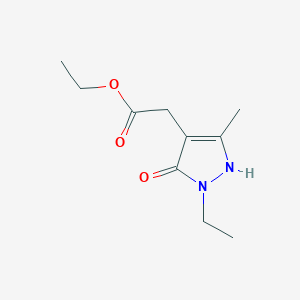

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a pyrazolone derivative featuring a substituted dihydropyrazole core linked to an ethyl acetate moiety. The compound’s structure includes a 3-oxo-2,3-dihydro-1H-pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 2 and 5, respectively. The ethyl acetate group at position 4 enhances its solubility in organic solvents and modulates its electronic properties.

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetate |

InChI |

InChI=1S/C10H16N2O3/c1-4-12-10(14)8(7(3)11-12)6-9(13)15-5-2/h11H,4-6H2,1-3H3 |

InChI Key |

KOUTWBRCWGADIK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C(N1)C)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The most common route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds such as ethyl acetoacetate. The process generally proceeds under acidic or basic conditions, facilitating ring closure to form the pyrazolone core.

Hydrazine derivative + Ethyl acetoacetate → Pyrazolone derivative

- Catalyst: p-Toluenesulfonic acid or acetic acid

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (~80-100°C)

- Duration: 4-8 hours

Research Outcome:

This method yields the target compound with moderate to high efficiency, often exceeding 70% yield, depending on reagent purity and reaction conditions.

Modification of Substituents

To introduce the ethyl and methyl groups at specific positions, substituted acetoacetates or hydrazines are employed. For example, ethyl 2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can be synthesized by using ethyl 2-ethyl-5-methyl-3-oxobutanoate as the starting material.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl 2-ethyl-5-methyl-3-oxobutanoate + Hydrazine hydrate | p-Toluenesulfonic acid | Ethanol | Reflux | 75 |

Alternative Synthetic Strategies

Multi-Step Synthesis via Functional Group Interconversions

This approach involves initial synthesis of a substituted pyrazoline intermediate, followed by oxidation or acylation to introduce the keto group at the 3-position.

- Formation of pyrazoline ring via hydrazine addition

- Oxidation using potassium permanganate or chromium trioxide to form the keto group

- Esterification to attach the ethyl ester group

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Hydrazine + α,β-unsaturated ketone | Reflux | 68 | |

| 2 | KMnO₄ | Aqueous, room temperature | 60 | |

| 3 | Ethyl alcohol + acid catalyst | Reflux | 80 |

Use of Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate the cyclization process, reducing reaction times from hours to minutes and improving yields.

| Method | Reagents | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | Hydrazine + ethyl acetoacetate | Microwave at 150°C | 10 min | 78 |

Specific Notes on Reaction Conditions and Optimization

- Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates and yields.

- Temperature Control: Elevated temperatures (~100°C) facilitate ring closure but require careful monitoring to prevent decomposition.

- Catalyst Selection: Acid catalysts like p-toluenesulfonic acid improve cyclization efficiency, while basic conditions favor substitution reactions.

Purification and Characterization

Post-synthesis, purification typically involves recrystallization from ethanol or chromatography techniques. Characterization confirms structure and purity via NMR, IR, and mass spectrometry.

| Technique | Purpose | Typical Results | Reference |

|---|---|---|---|

| NMR | Structural confirmation | Characteristic pyrazolone signals | |

| IR | Functional group analysis | Carbonyl stretch around 1700 cm⁻¹ | |

| MS | Molecular weight verification | m/z consistent with 224.26 g/mol |

Summary of Research Outcomes

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: The ethyl and methyl groups can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate and its derivatives involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound’s derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

- Crystal packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (a benzofuran analog) exhibits π-π stacking (3.814 Å) and C–H···O hydrogen bonds, stabilizing its crystal lattice . Similar interactions may occur in the target compound, though its methyl/ethyl groups could reduce π-stacking efficiency compared to aromatic substituents.

- Hydrogen bonding: Pyrazolone derivatives often form intermolecular hydrogen bonds involving carbonyl or amino groups, as seen in antipyrine-based structures . The target compound’s 3-oxo group may participate in such interactions, influencing solubility and crystallinity.

Key Research Findings and Implications

Substituent-driven activity : Bulky or electron-withdrawing groups (e.g., halogens) enhance bioactivity but may reduce solubility. The target compound’s ethyl/methyl balance could optimize both parameters for drug delivery .

Structural insights : Crystallographic studies of related esters (e.g., benzofuran derivatives) highlight the role of weak interactions in material stability, relevant for formulation design .

Synthetic advancements : Ultrasound methods improve yields and reduce reaction times, advocating for their use in scaling up pyrazolone derivatives .

Biological Activity

Ethyl 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole class of compounds, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.24 g/mol. The compound features a pyrazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.

Biological Activities

-

Antimicrobial Activity :

Ethyl pyrazole derivatives have been shown to exhibit antimicrobial properties. A study indicated that certain pyrazole derivatives possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . -

Anti-inflammatory Effects :

Research has demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines. For example, compounds similar to this compound have been reported to reduce inflammation in animal models by modulating pathways such as NF-kB and MAPK signaling . -

Antioxidant Properties :

Some studies suggest that pyrazole derivatives exhibit antioxidant activity, potentially protecting cells from oxidative stress. This activity is attributed to the ability of the pyrazole structure to donate electrons and scavenge free radicals . -

Anticancer Potential :

There is emerging evidence that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Substituent | Effect on Activity |

|---|---|

| Ethyl group at position 2 | Enhances lipophilicity and cellular uptake |

| Methyl group at position 5 | Increases potency against specific targets |

| Carbonyl group | Essential for interaction with biological receptors |

Studies have shown that variations in substituents can significantly affect the compound's efficacy and selectivity towards different biological targets .

Case Studies

-

Case Study on Anti-inflammatory Activity :

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, a derivative of this compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential for development as an anti-inflammatory agent . -

Case Study on Anticancer Activity :

A derivative was tested against human breast cancer cell lines (MCF7) and showed IC50 values in the low micromolar range, indicating significant cytotoxic effects. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. Key factors affecting yield :

- Temperature control during diazo coupling to prevent side reactions.

- Solvent polarity (ethanol or ethyl acetate) for optimal intermediate stability.

- Use of ultrasound to accelerate reaction rates .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) to confirm tautomeric forms .

- NMR : ¹H NMR resolves tautomeric ratios (e.g., amine/imine forms at δ 10.10–13.30 ppm) and substituent environments .

- X-ray diffraction : SHELXL-based refinement (R factor < 0.05) determines bond lengths (e.g., C–C = 1.54 Å) and hydrogen-bonding networks .

- ORTEP visualization : Generates anisotropic displacement ellipsoid models to analyze molecular geometry .

How can researchers resolve contradictions in spectroscopic data caused by tautomerism?

Advanced

Tautomeric equilibria (e.g., keto-enol or amine-imine forms) complicate spectral interpretation. Methodological solutions include:

- Variable-temperature NMR : Freezes dynamic equilibria at low temperatures to isolate individual tautomers .

- DFT calculations : Predicts stable tautomers and correlates theoretical/experimental chemical shifts .

- Crystallographic validation : Single-crystal X-ray data provides definitive structural assignments, as seen in hydrogen-bonded pyrazolone salts (N–H···O interactions at 2.8–3.0 Å) .

What strategies optimize crystallization for X-ray diffraction studies of pyrazolone derivatives?

Q. Advanced

- Solvent selection : Use ethanol/water mixtures to promote slow nucleation and high-quality crystals .

- Hydrogen-bond-directed assembly : Introduce functional groups (e.g., –COOH) to form supramolecular dimers or chains via N–H···O or O–H···O interactions .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning .

Example : A pyrazolone-acetate salt crystallized in ethanol formed a centrosymmetric tetramer via N3–H3A···O3 bonds (d = 2.89 Å), enabling high-resolution refinement (R = 0.036) .

How can graph set analysis elucidate hydrogen-bonding patterns in crystalline forms?

Advanced

Graph set analysis (GSA) categorizes hydrogen-bond motifs (e.g., chains, rings) using Etter’s notation:

- Designators : , where = donor atoms, = acceptor atoms, = bond length.

- Application : For pyrazolone derivatives, GSA identified motifs in dimeric assemblies and chains along crystallographic axes .

Table 1 : Hydrogen-bond parameters for a pyrazolone-acetate crystal

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N3–H3A···O3 | 2.89 | 168 | |

| O4–H4···O2 | 2.78 | 175 |

How should researchers address discrepancies between synthetic yields and theoretical predictions?

Q. Advanced

- Mechanistic profiling : Use LC-MS to track intermediates and identify side reactions (e.g., ester hydrolysis) .

- Kinetic studies : Compare conventional vs. ultrasound-assisted synthesis to quantify rate enhancements (e.g., 2-hour vs. 24-hour reactions) .

- Statistical optimization : Apply response surface methodology (RSM) to model factors like temperature, solvent ratio, and catalyst loading .

Table 2 : Yield comparison for pyrazolone-acetate synthesis

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional | 72 | 24 | 85 |

| Ultrasound-assisted | 84 | 2 | 97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.